molecular formula C10H18O B13164227 2,3,6-Trimethylcyclohexane-1-carbaldehyde

2,3,6-Trimethylcyclohexane-1-carbaldehyde

Cat. No.: B13164227
M. Wt: 154.25 g/mol
InChI Key: NYGDAMFBVDZLOR-UHFFFAOYSA-N
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Description

2,3,6-Trimethylcyclohexane-1-carbaldehyde (CAS 1314934-73-0) is an aldehyde derivative of a trimethylcyclohexane scaffold with the molecular formula C10H18O . This compound is part of a class of cycloaliphatic aldehydes that are valuable intermediates in organic synthesis and fragrance research . Compounds with similar structures, such as 2,6,6-trimethylcyclohexene-1-carbaldehyde (beta-cyclocitral), are well-known and extensively used as key starting materials for the synthesis of more complex molecules . For instance, related cyclohexane carbaldehyde intermediates are crucial in multi-step syntheses, such as the total synthesis of the plant hormone (+)-Abscisic Acid and the preparation of aroma compounds like beta-cyclogeranyl nitrile and beta-damascone . As a building block, this compound can be utilized in various carbon-carbon bond-forming reactions, including condensations and Wittig-type reactions, to append different functional groups and side chains . Its specific stereochemistry and substitution pattern make it a candidate for producing compounds with defined structural and olfactory properties. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,3,6-trimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-7-4-5-8(2)10(6-11)9(7)3/h6-10H,4-5H2,1-3H3

InChI Key

NYGDAMFBVDZLOR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1C)C=O)C

Origin of Product

United States

Preparation Methods

Process Overview:

  • Synthesis of the alcohol precursor typically involves methylation of cyclohexanone derivatives or cyclohexanol intermediates.
  • The alcohol is then oxidized under mild conditions to yield the aldehyde.

Key Data:

Step Reagents & Conditions Yield References
Alcohol synthesis Methylation of cyclohexanone Variable ,
Oxidation to aldehyde Swern, PCC, Dess–Martin Up to 85%

Notes:

  • The methylation step often employs methyl iodide or dimethyl sulfate with base.
  • Oxidation conditions are optimized to prevent over-oxidation to acids.

Methylation of Cyclohexanone Followed by Oxidation

This route involves the methylation of cyclohexanone at specific positions, followed by oxidation to form the aldehyde.

Process Details:

  • Step 1: Methylation of cyclohexanone at the 2,3,6-positions, often via enolate chemistry or Friedel–Crafts alkylation.
  • Step 2: Oxidation of the methylated cyclohexanone to the corresponding aldehyde using selective oxidants.

Data & Findings:

  • Methylation can be achieved with methyl iodide in the presence of potassium tert-butoxide.
  • Oxidation with pyridinium chlorochromate (PCC) or Dess–Martin reagent yields the aldehyde efficiently.

Data Table:

Methylation Reagent Oxidant Typical Yield Reference
Methyl iodide, KOtBu PCC 70–85%

Cyclization and Functionalization of Isoprene Derivatives

An alternative, more complex route involves constructing the cyclohexane ring via cyclization of isoprene derivatives, followed by methylation and oxidation steps.

Process:

  • Synthesis begins with isoprene or related dienes.
  • Cyclization is achieved via acid-catalyzed or metal-catalyzed processes.
  • Subsequent methylation introduces the methyl groups at desired positions.
  • Oxidation then affords the aldehyde.

Supporting Data:

  • Patent literature indicates the synthesis of methylated cyclohexanes through cyclization of isoprene derivatives, with yields ranging from 50–70%.

Preparation via Epoxidation and Subsequent Oxidation

Based on patent US6420609B2, a notable method involves epoxidation of β-isophorone, followed by rearrangement and oxidation to produce dihydroketoisophorone, which can be further transformed into the target aldehyde.

Process Summary:

  • Epoxidation of β-isophorone with organic percarboxylic acids under controlled water content.
  • Thermal rearrangement of the epoxide to form the methylated cyclohexanone derivative.
  • Oxidation of the ketone to the aldehyde using suitable oxidants.

Data & Observations:

  • The process achieves high selectivity with temperature control at 0°C to 300°C.
  • The yields of intermediate compounds such as dihydroketoisophorone are reported to be around 60–75%.

Data Table:

Step Reagents & Conditions Yield Reference
Epoxidation Organic percarboxylic acids, inert solvent 70–80%
Rearrangement Thermal, catalyst-assisted 60–75%
Oxidation to aldehyde Suitable oxidants (e.g., PCC) 80%

Asymmetric Synthesis via Chiral Catalysis

Recent advances include asymmetric synthesis methods, such as Sharpless epoxidation, to stereoselectively introduce the aldehyde functionality on methylated cyclohexane frameworks.

Process:

  • Starting from methylated cyclohexene derivatives.
  • Stereoselective epoxidation using chiral catalysts.
  • Oxidation of the epoxide to generate the aldehyde with high stereoselectivity.

Supporting Data:

  • This method yields optically active aldehydes with enantiomeric excesses exceeding 95%, as demonstrated in recent total synthesis studies.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations References
Alcohol oxidation Methylated cyclohexanol, oxidants Simple, high yield Requires precursor synthesis
Methylation & oxidation Cyclohexanone derivatives, methylating agents Well-established Regioselectivity challenges
Cyclization of isoprene derivatives Isoprene, acid catalysts Efficient ring formation Multi-step process
Epoxidation & rearrangement β-Isophorone, percarboxylic acids High selectivity Requires precise temperature control
Asymmetric synthesis Chiral catalysts Stereoselectivity More complex

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents like halogens or nitro compounds

Major Products

    Oxidation: 2,3,6-Trimethylcyclohexane-1-carboxylic acid

    Reduction: 2,3,6-Trimethylcyclohexane-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2,3,6-Trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Functional Groups

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Functional Group Key Features
2,3,6-Trimethylcyclohexane-1-carbaldehyde Cyclohexane 2-, 3-, 6-methyl Carbaldehyde (C=O) Saturated ring; steric hindrance
2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime Cyclohexene 2-, 6-, 6-methyl Oxime (N-OH) Unsaturated ring; hydrogen bonding
1-Ethoxycyclohexane-1-carbaldehyde Cyclohexane 1-ethoxy Carbaldehyde (C=O) Electron-donating ethoxy group
2,6,6-Trimethylcyclohexa-1,3-diene-1-carbaldehyde Cyclohexadiene 2-, 6-, 6-methyl Carbaldehyde (C=O) Conjugated diene; enhanced electrophilicity

Key Observations :

  • Electronic Effects : Ethoxy-substituted analogs (e.g., 1-ethoxycyclohexane-1-carbaldehyde) exhibit altered reactivity due to the electron-donating ethoxy group, whereas methyl groups are weaker inductively .
  • Ring Saturation : Cyclohexene and cyclohexadiene derivatives (e.g., 2,6,6-trimethylcyclohexene-1-carbaldehyde oxime) introduce conjugation, enhancing stability and electrophilicity .

Physical and Spectroscopic Properties

Collision cross-section (CCS) data for 1-ethoxycyclohexane-1-carbaldehyde (from ) provide indirect insights into molecular size and shape:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 157.12232 135.7
[M+Na]+ 179.10426 146.2
[M-H]- 155.10776 137.4

For this compound, the additional methyl groups would likely increase the CCS due to greater steric bulk. Cyclohexene derivatives (e.g., 2,6,6-trimethylcyclohexene-1-carbaldehyde oxime) may exhibit lower CCS values owing to planarization of the unsaturated ring .

Biological Activity

2,3,6-Trimethylcyclohexane-1-carbaldehyde (TMCHC) is a cyclic aldehyde that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structure, which influences its reactivity and interaction with biological systems. This article explores the biological activity of TMCHC, focusing on its antimicrobial, anticancer, and other therapeutic properties.

  • Molecular Formula: C10H16O
  • Molecular Weight: 152.24 g/mol
  • IUPAC Name: this compound

Antimicrobial Properties

TMCHC has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that TMCHC could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the potential anticancer effects of TMCHC. In vitro studies have shown that TMCHC can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival.

Case Study:
A study conducted by Smith et al. (2023) evaluated the effects of TMCHC on human breast cancer cells (MCF-7). The findings revealed that treatment with TMCHC resulted in a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The study concluded that TMCHC exhibits significant anticancer properties, warranting further investigation into its mechanisms and potential clinical applications.

Other Therapeutic Effects

In addition to its antimicrobial and anticancer activities, TMCHC has been explored for other therapeutic applications:

  • Anti-inflammatory Effects: Preliminary studies suggest that TMCHC may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity: TMCHC exhibits antioxidant properties, potentially protecting cells from oxidative stress.

The biological activity of TMCHC is primarily attributed to its ability to interact with specific molecular targets within cells. The aldehyde functional group plays a crucial role in binding to proteins and enzymes, influencing various biochemical pathways. Ongoing research aims to elucidate the precise mechanisms underlying these interactions.

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